N-morpholinomethanamine
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Overview
Description
N-morpholinomethanamine: is an organic compound that belongs to the class of morpholines. These compounds contain a morpholine moiety, which consists of a six-membered aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . This compound is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-morpholinomethanamine can be synthesized using several methods. One common method involves the Michael addition reaction of morpholine with ethyl acrylate in the presence of FeCl3 in water, followed by hydrazinolysis and Curtius rearrangement . The optimal conditions for this synthesis include aqueous conditions and inexpensive starting materials, resulting in a high yield of 81.8% .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: N-morpholinomethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Oxidized derivatives such as N-morpholinomethanone.
Reduction: Reduced derivatives such as N-morpholinomethanol.
Substitution: Substituted derivatives depending on the substituent used.
Scientific Research Applications
N-morpholinomethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-morpholinomethanamine involves its interaction with molecular targets and pathways. The compound acts as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products .
Comparison with Similar Compounds
2-Morpholinoethanamine: A similar compound with a different alkyl chain length.
4-(2-Chloroethyl)morpholine: Another morpholine derivative with different functional groups.
Uniqueness: N-morpholinomethanamine is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications make it a valuable compound .
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N-methylmorpholin-4-amine |
InChI |
InChI=1S/C5H12N2O/c1-6-7-2-4-8-5-3-7/h6H,2-5H2,1H3 |
InChI Key |
BMYUOHROMQSSBD-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CCOCC1 |
Origin of Product |
United States |
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